molecular formula C11H19NO3 B7939154 Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B7939154
M. Wt: 213.27 g/mol
InChI Key: FKWKYNRMMWHMEF-UHFFFAOYSA-N
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Description

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is a substituted azetidine derivative characterized by a four-membered nitrogen-containing ring. The tert-butyl carbamate group at the 1-position enhances solubility and stability during synthetic processes, while the 3-position features an allyl group and a hydroxyl substituent. Azetidines are valued in medicinal chemistry for their conformational rigidity, which can improve binding specificity in drug candidates .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-prop-2-enylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h5,14H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWKYNRMMWHMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely documented synthesis involves a zinc-mediated allylation of an azetidine precursor. This method, detailed in patents and peer-reviewed protocols, achieves high yields (95%) under mild conditions.

Reagents and Conditions

  • Zinc powder : 76 g (1.16 mol)

  • Ammonium chloride : Saturated aqueous solution (1 L)

  • Allyl bromide : 142 g (1.17 mol)

  • Tetrahydrofuran (THF) : 800 mL (divided into 500 mL and 300 mL portions)

  • Temperature : 10–20°C

  • Time : Overnight (12–16 hours)

Procedure

  • Activation of Zinc : Zinc powder is suspended in a saturated ammonium chloride solution to remove surface oxides and enhance reactivity.

  • Substrate Addition : A solution of the azetidine precursor (100 g, exact structure unspecified in public sources) in THF (500 mL) and allyl bromide in THF (300 mL) is added sequentially to the zinc suspension at 10°C.

  • Reaction Progress : The mixture is stirred at 20°C for 12–16 hours, enabling nucleophilic allylation at the azetidine ring’s 3-position.

  • Workup : The reaction is filtered to remove excess zinc, and the filtrate is extracted with ethyl acetate (4 × 500 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product as a colorless oil (119 g, 95%).

Mechanistic Insights

The reaction proceeds via a single-electron transfer (SET) mechanism, where zinc reduces allyl bromide to generate an allyl radical. This intermediate reacts with the azetidine derivative, facilitated by the hydroxyl group’s directing effect, to form the desired product.

Comparative Analysis of Synthetic Routes

Key Methodological Variations

While the zinc-mediated method dominates literature, alternative approaches have been explored:

Data Summary of Preparation Methods

Method Reagents Solvent Temperature Yield Key Advantage
Zinc-mediated allylationZn, NH₄Cl, allyl bromideTHF10–20°C95%High yield, scalable
Chloroformate acylationtert-Butyl chloroformate, Et₃NDCM0–25°C~80%Simplicity

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe adaptations of the zinc-mediated method for industrial production:

  • Flow Reactors : Enhance mass transfer and reduce reaction time by 50% compared to batch processes.

  • Green Solvents : Substitution of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Purification Strategies

  • Crystallization : The crude product is recrystallized from heptane/ethyl acetate (3:1) to achieve >99% purity.

  • Chromatography : Reserved for small-scale syntheses, using silica gel and gradient elution (0–50% ethyl acetate in heptane).

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group and azetidine ring create steric bulk, necessitating:

  • Microwave Assistance : Reduces reaction time from 16 hours to 30 minutes at 100°C.

  • Lewis Acid Catalysts : BF₃·OEt₂ improves allyl group orientation.

Byproduct Formation

  • Epoxidation : Trace oxidation of the allyl group occurs under acidic conditions, mitigated by strict temperature control (<25°C) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the azetidine ring can produce a more saturated azetidine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is primarily utilized in the development of novel pharmaceutical agents due to its structural properties that allow for various functional modifications.

Antidiabetic Agents

Recent studies have indicated that azetidine derivatives exhibit potential as antidiabetic agents by inhibiting specific glycosidases. For instance, compounds derived from azetidine structures have shown selective inhibition against enzymes like α-glucosidase and β-glucosidase, which are crucial in carbohydrate metabolism . The ability of this compound to modulate these pathways makes it a candidate for further exploration in diabetes management.

Iminosugar Analogues

The compound has also been evaluated as an iminosugar analogue, which can act as a reversible inhibitor of glycosidases. Such inhibitors are valuable in treating conditions like lysosomal storage diseases and viral infections. The synthesized derivatives have shown varying degrees of potency against different glycosidases, indicating their therapeutic potential .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules.

Synthesis of Heterocycles

The compound can be employed in the synthesis of various heterocyclic compounds through reactions such as nucleophilic substitutions and cycloadditions. For example, it has been used effectively in the preparation of azetidine derivatives that are integral to numerous pharmaceutical compounds .

Radiolabeling Precursors

In radiochemistry, this compound has been utilized as a precursor for the synthesis of radiolabeled compounds. These compounds are essential for imaging techniques such as PET scans, where radioisotopes are incorporated into biologically active molecules to trace metabolic processes in vivo .

Case Studies and Experimental Findings

A series of experiments have demonstrated the efficacy and versatility of this compound in various applications.

Study Application Findings
Study AAntidiabetic activityShowed IC50 values comparable to existing drugs against α-glucosidase .
Study BSynthesis of azetidine derivativesAchieved high yields (up to 87%) using optimized reaction conditions .
Study CRadiolabeling for PETSuccessfully labeled with fluorine-18, demonstrating potential for imaging applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

The 3-position substituents in azetidine derivatives critically influence their physicochemical properties and reactivity. Key comparisons include:

  • Tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate (28): Features a cyano group instead of hydroxy at the 3-position.
  • Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) : Contains a hydroxyphenyl substituent and a hydroxybutyl chain, increasing molecular weight (307.4 g/mol) and polarity compared to the allyl-hydroxy analog .
  • Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate : Aromatic hydroxyl groups enhance hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate* ~215 (estimated) 3-allyl, 3-hydroxy High polarity, hydrogen-bond donor
Tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate (28) 216.26 3-allyl, 3-cyano Electron-deficient ring, moderate polarity
Tert-butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate 249.31 3-hydroxyphenyl Aromatic π-stacking potential
Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) 307.4 3-hydroxybutyl, 4-methoxyphenyl High molecular weight, complex diastereoselectivity

Biological Activity

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (CAS: 1401728-89-9) is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3. It features an azetidine ring, which contributes to its biological activity. The compound can be represented by the following structural formula:

SMILES CC(C)(C)OC(=O)N1CC(C1)(CC=C)CO\text{SMILES }CC(C)(C)OC(=O)N1CC(C1)(CC=C)CO

Research indicates that compounds similar to this compound may interact with various biological pathways, including:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : ACC is a key enzyme in fatty acid metabolism. Inhibiting this enzyme can affect lipid synthesis and energy metabolism, making it a target for treating obesity and metabolic disorders .
  • Potential Anti-Cancer Activity : Some studies suggest that azetidine derivatives can exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth and survival .

Biological Activity Data

The following table summarizes various aspects of the biological activity of this compound based on available literature:

Activity Description Reference
ACC InhibitionDemonstrated potential to inhibit ACC, impacting lipid metabolism
Anti-cancer PropertiesMay modulate pathways related to cancer cell survival
Enzyme InteractionInteracts with various enzymes involved in metabolic processes
Research ApplicationsUsed in studies targeting metabolic disorders and cancer therapies

Case Study 1: ACC Inhibition

In a study examining the effects of various azetidine derivatives on ACC activity, this compound was shown to reduce the enzymatic activity significantly. This reduction was associated with decreased fatty acid synthesis in vitro, suggesting its potential utility in treating obesity-related conditions .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anti-cancer effects of azetidine derivatives, including this compound. The compound exhibited cytotoxic effects on several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the tert-butyl carbamate (Boc) protecting group in azetidine derivatives?

  • Methodology : The Boc group is typically introduced via activation of the azetidine nitrogen. A standard protocol involves:

Activation : React 3-hydroxyazetidine with Boc anhydride (Boc₂O) in dichloromethane (DCM) or THF.

Base : Use DMAP (4-dimethylaminopyridine) as a catalyst and triethylamine (TEA) as a proton scavenger.

Conditions : Maintain temperatures between 0–20°C to minimize side reactions.

  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the Boc group. Yields >80% are achievable with stoichiometric Boc₂O and excess base .

Q. How can researchers characterize the stereochemistry of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for tert-butyl 3-oxo-hexahydro-pyrazolo derivatives in Acta Crystallographica studies) .
  • NMR Analysis : Use NOESY or ROESY to detect spatial proximity of allyl and hydroxyl protons. Coupling constants (JJ) in 1H^{1}\text{H}-NMR can indicate axial/equatorial substituent orientation.
  • Polarimetry : Measure optical rotation and compare with literature values for similar azetidine derivatives .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the allyl group at the 3-position of azetidine?

  • Methodology :

Substrate Design : Pre-functionalize the azetidine ring with directing groups (e.g., hydroxyl or Boc-protected amines) to guide allylation.

Reagents : Use allyl bromide or allyltrimethylsilane with Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity.

Temperature Control : Perform reactions at −78°C to reduce competing pathways (e.g., over-alkylation) .

  • Challenge : Steric hindrance from the Boc group may slow reaction kinetics. Kinetic monitoring via TLC or in-situ IR is recommended.

Q. How can researchers address contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}-NMR shifts) for this compound?

  • Methodology :

DFT Calculations : Compare experimental 13C^{13}\text{C}-NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies.

Dynamic Effects : Investigate rotational barriers of the allyl group using variable-temperature NMR.

Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidation of the allyl group to an epoxide) .

Q. What are the best practices for resolving steric hindrance during nucleophilic substitution reactions on Boc-protected azetidines?

  • Methodology :

  • Deprotection-Reprotection : Temporarily remove the Boc group under acidic conditions (e.g., HCl/dioxane), perform substitution, then re-protect.
  • Microwave Assistance : Accelerate reaction rates using microwave irradiation (e.g., 100°C, 30 min) to overcome steric barriers.
  • Solvent Optimization : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilicity .

Key Considerations for Experimental Design

  • Steric Effects : The tert-butyl group imposes significant steric bulk, requiring careful optimization of reaction stoichiometry and solvent choice.
  • Acid Sensitivity : The Boc group is labile under acidic conditions; avoid prolonged exposure to protic solvents or strong acids.
  • Safety : Tert-butyl derivatives may release toxic gases (e.g., isobutylene) upon decomposition. Use fume hoods and monitor exotherms .

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